4-chlorobenzyl 4-(benzoylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-18-10-6-15(7-11-18)14-26-21(25)17-8-12-19(13-9-17)23-20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPWERUIWDWENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization
Synthesis of Precursor Molecules
The formation of 4-chlorobenzyl 4-(benzoylamino)benzoate is contingent upon the successful synthesis of two key intermediate compounds: 4-(benzoylamino)benzoic acid and 4-chlorobenzyl alcohol.
Preparation of 4-(benzoylamino)benzoic Acid
4-(Benzoylamino)benzoic acid, a derivative of benzoic acid, is a crucial precursor in this synthetic scheme. Its molecular formula is C₁₄H₁₁NO₃, and it has a molecular weight of 241.24 g/mol . nih.gov
A common and effective method for its preparation involves the acylation of 4-aminobenzoic acid with benzoyl chloride. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) under inert conditions. Pyridine (B92270) is often added dropwise to act as a base, which deprotonates the amine group of 4-aminobenzoic acid and scavenges the hydrochloric acid (HCl) generated during the reaction. To manage the exothermic nature of the reaction, the benzoyl chloride is introduced slowly while maintaining a cool temperature, generally between 0 and 5°C. Following the addition, the mixture is stirred at room temperature for several hours to ensure the completion of the reaction. The crude product can then be isolated by filtration and purified by recrystallization from a solvent like ethanol (B145695) after washing with dilute HCl to remove any excess pyridine.
Table 1: Reaction Conditions for the Synthesis of 4-(benzoylamino)benzoic Acid
| Parameter | Condition |
| Starting Material | 4-Aminobenzoic acid (1 equivalent) |
| Reagent | Benzoyl chloride (1.1 equivalents) |
| Base/Solvent | Pyridine (1.5 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C during addition, then room temperature |
| Reaction Time | 6–8 hours |
This table outlines a typical procedure for the synthesis of 4-(benzoylamino)benzoic acid.
Preparation of 4-chlorobenzyl Alcohol
The second precursor, 4-chlorobenzyl alcohol, is a primary alcohol containing an arene group. chemicalland21.com It exists as a clear liquid with a melting point of 68-71°C and a boiling point of 234°C. chemicalbook.com
One established method for its synthesis is the hydrolysis of 4-chlorobenzyl chloride. chemicalland21.comgoogle.com This reaction is conducted in the presence of an alkali, such as a combination of sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH). The process involves the dropwise addition of a mixture of 4-chlorobenzyl chloride and a small amount of an organic solvent like toluene (B28343) to an aqueous solution of the alkali. The reaction mixture is then heated to reflux (90-105°C) for several hours. The progress of the reaction is monitored, and it is stopped when the concentration of the starting material, p-chlorobenzyl chloride, is significantly reduced. Upon cooling, the crude product crystallizes and can be collected by filtration. Further purification is achieved by washing with water and subsequent recrystallization from an appropriate organic solvent to yield the final product. google.com
Another synthetic route is the Cannizzaro reaction, which involves the disproportionation of an aromatic aldehyde, in this case, p-chlorobenzaldehyde, in the presence of a strong base like potassium hydroxide to produce an equimolar mixture of the corresponding primary alcohol (p-chlorobenzyl alcohol) and carboxylic acid (p-chlorobenzoic acid). rsc.org The products can then be separated by extraction. rsc.org
Esterification Strategies for Compound Formation
The final step in the synthesis of this compound is the formation of an ester bond between the carboxylic acid group of 4-(benzoylamino)benzoic acid and the hydroxyl group of 4-chlorobenzyl alcohol. Several esterification strategies can be employed for this transformation.
Direct Esterification with Activating Agents
Direct esterification methods are widely used for the synthesis of esters from carboxylic acids and alcohols. numberanalytics.comiajpr.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. numberanalytics.comnagwa.commasterorganicchemistry.com To drive the equilibrium towards the product, water produced during the reaction is often removed. numberanalytics.com
However, for substrates that may be sensitive or sterically hindered, the use of activating agents is often preferred. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for this purpose. numberanalytics.comthermofisher.compeptide.com In this process, the carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. thermofisher.comorganic-chemistry.org This intermediate then readily reacts with the alcohol to form the desired ester and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). organic-chemistry.org The reaction is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP). numberanalytics.comorganic-chemistry.org This method is particularly useful for coupling sterically demanding acids and alcohols. organic-chemistry.org
A similar approach has been documented for the synthesis of other benzoate (B1203000) esters, where a carboxylic acid, an alcohol, DCC, and a catalytic amount of DMAP are dissolved in a dry solvent like dichloromethane and stirred at room temperature. nih.gov
Other activating agents, such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI), can also be used to generate reactive acylating species for esterification. hmc.edu
Table 2: Common Activating Agents for Direct Esterification
| Activating Agent | Co-catalyst/Additive | Key Features |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Mild reaction conditions, suitable for sterically hindered substrates. numberanalytics.comorganic-chemistry.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) | Water-soluble, forms a more stable NHS ester intermediate. thermofisher.com |
| N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) | N-Methylimidazole (NMI) | Forms a highly reactive N-acylimidazolium ion. hmc.edu |
This table summarizes some common activating agents and their characteristics for direct esterification reactions.
Transesterification Approaches
Transesterification is another viable pathway for the synthesis of esters. numberanalytics.comnumberanalytics.com This reaction involves the exchange of the alkoxy group of an existing ester with a different alcohol, typically in the presence of an acid or base catalyst. numberanalytics.comasianpubs.orgmasterorganicchemistry.com For instance, a methyl or ethyl ester of 4-(benzoylamino)benzoic acid could be reacted with 4-chlorobenzyl alcohol to yield the target compound and a smaller alcohol byproduct (methanol or ethanol). This method is useful for synthesizing different esters from a common precursor. numberanalytics.com The reaction can be catalyzed by various substances, including Lewis acids, bases, or specialized catalysts like phosphotungstic acid. numberanalytics.comeurekaselect.com
Investigation of Other Ester Formation Reaction Pathways
Beyond direct esterification and transesterification, other methods for forming ester linkages exist. One prominent alternative is the reaction of an acid chloride with an alcohol. numberanalytics.com In this case, 4-(benzoylamino)benzoyl chloride would be reacted with 4-chlorobenzyl alcohol. This reaction is typically highly efficient and proceeds under mild conditions, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. numberanalytics.comnumberanalytics.com
The Mitsunobu reaction offers another pathway, involving the coupling of a carboxylic acid and an alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). numberanalytics.com
Reaction Condition Optimization
The efficient synthesis of this compound hinges on the careful selection and optimization of reaction conditions. Key factors that are manipulated to enhance reaction efficiency and selectivity include the catalytic system employed, the solvent medium, and the physical parameters of temperature and pressure.
Influence of Catalytic Systems
The choice of catalyst is paramount in driving the esterification reaction towards completion. A variety of catalytic systems are employed for the synthesis of benzoate esters, each with distinct advantages. These systems can be broadly categorized into acid catalysts, coupling agents, and phase-transfer catalysts.
Acid Catalysts : Traditional esterification often utilizes strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid. google.com However, solid-acid catalysts and Lewis acids are of increasing interest due to easier handling and potentially milder reaction conditions. rug.nl Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15) and zeolites offer advantages in terms of simplified product work-up and catalyst recyclability. dergipark.org.tr Lewis acids, including compounds of tin, titanium, and zirconium, are effective at higher temperatures, often exceeding 180°C. google.com Bismuth(III) compounds have also been explored as Lewis acid catalysts for esterification. rug.nl
Coupling Agents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate ester formation under mild, room-temperature conditions. nih.govresearchgate.net This method is particularly useful for substrates that may be sensitive to the high temperatures required by other catalytic systems.
Phase-Transfer Catalysts : An alternative synthetic route involves the reaction of a salt of the carboxylic acid (e.g., sodium 4-(benzoylamino)benzoate) with 4-chlorobenzyl chloride. This nucleophilic substitution reaction can be significantly accelerated by the use of phase-transfer catalysts, which facilitate the transport of the benzoate anion from an aqueous phase to an organic phase containing the benzyl (B1604629) chloride derivative. researchgate.net
The following table summarizes the performance of different catalyst types used in the esterification of benzoic acid with various alcohols, serving as a model for the synthesis of the target compound.
| Catalyst Type | Example Catalyst | Typical Conditions | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Reflux, water removal | A classic, effective method. google.com |
| Lewis Acid | Tin(II) Compounds | >180°C | High-temperature catalyst, good for thermal stability. google.com |
| Solid Acid | Amberlyst 15 | 55-75°C | Heterogeneous, easily separable and reusable. dergipark.org.tr |
| Coupling Agent | DCC/DMAP | Room Temperature, CH₂Cl₂ | Mild conditions, suitable for sensitive molecules. nih.govresearchgate.net |
| Deep Eutectic Solvent (DES) | p-TSA:BTEAC | 75°C | Acts as both solvent and catalyst, considered a "green" option. dergipark.org.tr |
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a critical role, influencing reactant solubility, reaction kinetics, and in some cases, the position of the chemical equilibrium. For the synthesis of benzoate esters, a range of solvents has been investigated. In the synthesis of a structurally related compound, solvents such as acetone, ethyl acetate (B1210297), acetonitrile (B52724) (ACN), dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and tetrahydrofuran (B95107) (THF) were screened. nih.gov
The study found that polar aprotic solvents like DMAc, DMF, and THF were most compatible with the reaction when using a strong base like sodium hydride, with DMAc providing the highest yield (52%). nih.gov The strong hydrogen-bonding capabilities of solvents like DMSO and DMF can stabilize charged intermediates or reactive species, influencing the reaction pathway. mdpi.com In syntheses utilizing coupling agents like DCC/DMAP, chlorinated solvents such as dichloromethane (MDC) are commonly employed. nih.govresearchgate.net The selection of the optimal solvent is therefore a multi-parameter decision, balancing reactant solubility, compatibility with the chosen catalytic system, and ease of removal during product purification.
The table below, adapted from a study on a similar compound, illustrates the significant impact of the solvent on product yield. nih.gov
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | NaH | 30 | 24 | Trace |
| 2 | Ethyl Acetate | NaH | 30 | 24 | Trace |
| 3 | Acetonitrile (ACN) | NaH | 30 | 24 | 24 |
| 4 | Tetrahydrofuran (THF) | NaH | 30 | 24 | 45 |
| 5 | Dimethylformamide (DMF) | NaH | 30 | 24 | 41 |
| 6 | N,N-Dimethylacetamide (DMAc) | NaH | 30 | 24 | 52 |
Temperature and Pressure Optimization Studies
Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate. For acid-catalyzed esterifications, elevated temperatures are also necessary to remove the water byproduct via distillation, which drives the reversible reaction toward the product side. google.com Reaction temperatures can range from ambient for DCC/DMAP-mediated couplings nih.gov to moderately elevated (55-80°C) for systems using solid acids or certain bases dergipark.org.trnih.gov, and up to 150-180°C for reactions with specific Lewis acid catalysts. google.comrug.nl
However, excessively high temperatures can lead to side reactions and decomposition, particularly of sensitive functional groups. Optimization studies have shown that for a given catalytic system, there is often an optimal temperature that balances reaction rate and product purity. For instance, in one study using a sodium hydride base, a reaction temperature of 30°C produced a 52% yield, whereas increasing the temperature to 80°C caused the yield to drop to 10%, likely due to base-induced decomposition of the starting material. nih.gov
Pressure is primarily a factor when performing the reaction at temperatures above the boiling point of the solvent or when actively removing a volatile byproduct like water to shift the reaction equilibrium. google.com Most syntheses of benzoate esters are conducted at atmospheric pressure.
The effect of temperature on reaction yield is demonstrated in the table below. nih.gov
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 30 | 24 | 31 |
| 2 | K₂CO₃ | 80 | 6 | Trace |
| 3 | NaH | 30 | 24 | 52 |
| 4 | NaH | 80 | 6 | 10 |
Advanced Purification Techniques for Synthetic Intermediates and Final Compound
Achieving high purity for the final product and its precursors, such as 4-(benzoylamino)benzoic acid, is essential. This is typically accomplished through a combination of chromatographic and crystallization techniques.
Chromatographic Method Development for Purification
Column chromatography is a cornerstone technique for the purification of this compound and its intermediates from unreacted starting materials and reaction byproducts. nih.govnih.gov The most common stationary phase used is silica (B1680970) gel due to its versatility and cost-effectiveness.
The development of a successful chromatographic method involves the systematic selection of a mobile phase (eluent). The goal is to find a solvent or solvent mixture that provides differential migration rates for the components of the crude product mixture. For compounds of moderate polarity, like benzoate esters, mixtures of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) are typically screened. nih.gov For example, a crude product was effectively purified using a hexane and ethyl acetate solvent system. nih.gov In other cases, a single solvent like chloroform (B151607) has been found to be a suitable eluent. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. nih.gov
Recrystallization and Fractional Crystallization Strategies
Recrystallization is a powerful technique for purifying solid compounds like this compound to a high degree. illinois.edu The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. researchgate.net Upon slow cooling, the target compound's solubility decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor). illinois.edu
The selection of an appropriate solvent is critical. For benzoate esters and related compounds, a variety of solvents have been proven effective. These include alcohols like ethanol (often 95% aqueous ethanol) google.com, hydrocarbons such as hexanes orgsyn.org, and alcohol/water mixtures. google.com The choice depends on the specific polarity and crystal lattice energy of the compound being purified. For instance, a patent for the purification of benzyl benzoate suggests recrystallization from aliphatic alcohols containing 1 to 5 carbon atoms, or mixtures thereof with water. google.com
Fractional crystallization is an extension of this technique used when multiple components of a mixture have similar, but not identical, solubilities. By carefully controlling the crystallization conditions (e.g., temperature, solvent composition), it is possible to sequentially crystallize and isolate different components from the solution.
The following table lists potential solvents for the recrystallization of benzoic acid derivatives.
| Solvent | Properties | Typical Use |
| Water | High polarity, non-flammable, inexpensive. | Good for polar compounds, often used hot. rsc.org |
| Ethanol | Medium polarity, good solvating power for many organics. | Often used as a 95% aqueous solution for esters. google.com |
| Methanol | Polar, similar to ethanol but more volatile. | Used for saponification and subsequent acidification/crystallization. orgsyn.org |
| Hexane(s) | Non-polar, good for purifying less polar compounds. | Used for recrystallizing long-chain alkyl benzoic acids. orgsyn.org |
| Ethyl Acetate | Medium polarity, good general-purpose solvent. | Used in extractions and can be a recrystallization solvent. rsc.org |
| Benzene (B151609)/Toluene | Non-polar aromatic, good for dissolving aromatic compounds. | Used for recrystallizing benzoic acid itself. illinois.edu |
Green Chemistry Principles in Synthetic Design
The design of a synthetic process for this compound can be guided by the twelve principles of green chemistry, which aim to reduce the environmental and health impacts of chemical manufacturing. Key principles applicable to this synthesis include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis over stoichiometric reagents. researchgate.net The goal is to create a process that is not only efficient in yield but also minimizes waste and hazard.
Atom Economy Analysis of Synthetic Routes
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com A higher atom economy signifies a more efficient process with less waste generation at a molecular level.
A plausible synthesis begins with the N-acylation of 4-aminobenzoic acid with benzoyl chloride, a classic Schotten-Baumann reaction, to form the amide intermediate, 4-(benzoylamino)benzoic acid. wikipedia.org The second step is the esterification of this intermediate with 4-chlorobenzyl alcohol. For this esterification, two common methods are considered: the Fischer-Speier esterification and the Steglich esterification.
Route A: Schotten-Baumann Amidation followed by Fischer-Speier Esterification
Amidation: 4-aminobenzoic acid + benzoyl chloride → 4-(benzoylamino)benzoic acid + HCl
Esterification: 4-(benzoylamino)benzoic acid + 4-chlorobenzyl alcohol → this compound + H₂O
The Fischer esterification is an acid-catalyzed equilibrium reaction. chemguide.co.ukscienceinfo.com While it produces only water as a byproduct, it often requires an excess of one reactant or the removal of water to drive the reaction to completion. masterorganicchemistry.comlibretexts.org
Route B: Schotten-Baumann Amidation followed by Steglich Esterification
Amidation: (Same as Route A)
Esterification: 4-(benzoylamino)benzoic acid + 4-chlorobenzyl alcohol + DCC → this compound + DCU
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.orgorganic-chemistry.org This method is effective under mild conditions but generates a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct, which has a high molecular weight and can complicate purification. rsc.orgorganic-chemistry.org
The calculated atom economies for these pathways are presented below.
| Reaction Step | Route | Equation | Byproduct | % Atom Economy |
|---|---|---|---|---|
| Step 1: Amidation (Common to both routes) | ||||
| Schotten-Baumann | N/A | C₇H₇NO₂ + C₇H₅ClO → C₁₄H₁₁NO₃ | HCl | 87.5% |
| Step 2: Esterification | ||||
| Fischer-Speier | A | C₁₄H₁₁NO₃ + C₇H₇ClO → C₂₁H₁₆ClNO₃ | H₂O | 95.5% |
| Steglich | B | C₁₄H₁₁NO₃ + C₇H₇ClO + C₁₃H₂₂N₂ → C₂₁H₁₆ClNO₃ | C₁₃H₂₄N₂O | 64.0% |
| Overall Process (from initial non-intermediate reactants) | ||||
| Overall Process | A | C₇H₇NO₂ + C₇H₅ClO + C₇H₇ClO → C₂₁H₁₆ClNO₃ | HCl + H₂O | 89.9% |
| Overall Process | B | C₇H₇NO₂ + C₇H₅ClO + C₇H₇ClO + C₁₃H₂₂N₂ → C₂₁H₁₆ClNO₃ | HCl + C₁₃H₂₄N₂O | 59.3% |
Solvent Selection and Waste Minimization
Solvents are a major contributor to waste in the pharmaceutical and fine chemical industries, often accounting for the largest portion of non-product mass in a process. mdpi.comresearchgate.net Therefore, careful solvent selection and strategies for waste minimization are critical components of green synthetic design.
Solvent Selection: Traditional syntheses of amides and esters often employ hazardous chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF). organic-chemistry.orgnih.gov These solvents pose significant health and environmental risks, including potential carcinogenicity and persistence in the environment. greensciencepolicy.orgscispace.comnetregs.org.uk
Green chemistry encourages the replacement of these problematic solvents with safer alternatives. tandfonline.com For the Schotten-Baumann reaction, which can be run in a two-phase system, water is an excellent green solvent for the base, while a more benign organic solvent can be used for the reactants. wikipedia.orgrsc.org Greener organic solvent alternatives include esters like ethyl acetate or ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and shows lower toxicity. jddhs.com
For the esterification step, solvent choice again plays a key role. While some esterifications can be run under solvent-free conditions, particularly at elevated temperatures, a solvent is often necessary. rsc.org The use of greener solvents is preferable. Some modern catalytic methods for esterification have been developed to work in water or other eco-friendly media. mdpi.comtandfonline.com
| Solvent | Classification | Key Issues |
|---|---|---|
| Dichloromethane (DCM) | Undesirable | Suspected carcinogen, volatile organic compound (VOC), high environmental impact. usc.edu |
| Toluene | Undesirable | Toxic, VOC, environmental persistence. scispace.com |
| Acetonitrile | Usable | Toxic, water miscibility can complicate waste treatment. rsc.org |
| Ethyl Acetate | Preferred | Lower toxicity, biodegradable, can be derived from renewable resources. rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Preferred | Derived from biomass, lower toxicity than THF, easily separated from water. jddhs.com |
| Water | Preferred | Non-toxic, non-flammable, abundant, though solubility of organic reactants can be an issue. mdpi.com |
Waste Minimization Strategies:
Beyond solvent choice, several other strategies can minimize waste:
Catalysis: The Fischer esterification (Route A) uses a catalytic amount of strong acid (e.g., sulfuric acid or a solid acid resin like Dowex H+), whereas the Steglich reaction (Route B) requires a stoichiometric amount of DCC, which becomes waste. rsc.orgnih.gov The use of heterogeneous, reusable catalysts is a key green strategy as it simplifies product purification and reduces waste. nih.gov
Solvent-Free Reactions: Investigating the possibility of running the N-acylation or esterification steps under solvent-free, melt conditions can dramatically reduce waste. rsc.orghumanjournals.com This is often aided by techniques like microwave or ultrasound irradiation, which can also reduce energy consumption. orientjchem.org
Process Intensification: Using continuous flow reactors instead of traditional batch processing can offer better control over reaction parameters, suppress side reactions, and minimize waste, as has been demonstrated for the Schotten-Baumann reaction. rsc.org
Advanced Spectroscopic and Structural Elucidation
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chlorobenzyl 4-(benzoylamino)benzoate, a comprehensive NMR analysis, including ¹H, ¹³C, and two-dimensional techniques, is essential for unambiguous structural assignment.
While specific experimental data for this compound is not widely available in the literature, a detailed interpretation can be constructed by analyzing the spectra of its constituent fragments: 4-(benzoylamino)benzoic acid and 4-chlorobenzyl alcohol.
Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the three aromatic rings and the benzylic methylene (B1212753) group.
The protons of the 4-(benzoylamino)benzoate moiety are expected to show characteristic shifts. The protons on the benzoate (B1203000) ring, being part of an electron-withdrawing system, will resonate at a lower field compared to the protons of the benzoyl group. The amide proton (-NH) is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The protons of the 4-chlorobenzyl group will also have specific resonances. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet, shifted downfield due to the adjacent oxygen and the chlorinated aromatic ring. The protons on the 4-chlorophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Amide NH | 10.0 - 11.0 | s | - |
| Aromatic H (benzoyl) | 7.90 - 8.10 | m | - |
| Aromatic H (benzoyl) | 7.40 - 7.60 | m | - |
| Aromatic H (benzoate) | 7.80 - 8.00 | d | ~8-9 |
| Aromatic H (benzoate) | 7.60 - 7.80 | d | ~8-9 |
| Aromatic H (4-chlorophenyl) | 7.30 - 7.50 | d | ~8-9 |
| Aromatic H (4-chlorophenyl) | 7.20 - 7.40 | d | ~8-9 |
| Benzylic CH₂ | 5.30 - 5.50 | s | - |
Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Exhaustive ¹³C NMR Resonance Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbons of the ester and amide groups are expected to be the most downfield-shifted signals, typically appearing in the range of 160-170 ppm. The aromatic carbons will resonate between 110 and 150 ppm, with their specific shifts influenced by the attached substituents. The benzylic methylene carbon will appear at a higher field, generally between 60 and 70 ppm.
Predicted ¹³C NMR Resonance Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester C=O | ~165 |
| Amide C=O | ~166 |
| Aromatic C (quaternary, C-Cl) | ~134 |
| Aromatic C (quaternary, C-O) | ~135 |
| Aromatic C (quaternary, C-C=O) | ~130-133 |
| Aromatic CH | ~118-132 |
| Benzylic CH₂ | ~66 |
Note: These are predicted values based on the analysis of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Spatial Proximity
To definitively establish the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connections between non-bonded atoms. Key correlations would be expected between the benzylic protons and the ester carbonyl carbon, as well as between the aromatic protons and the carbons of the adjacent rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the through-space interactions between protons on different aromatic rings, providing insights into the molecule's conformation in solution.
While specific 2D NMR data for the title compound is not available, studies on similar complex esters have demonstrated the power of these techniques in confirming molecular structure and stereochemistry dergipark.org.tr.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in their solid form, including both crystalline and amorphous states. This technique would be particularly useful for studying polymorphism in this compound, where different crystalline arrangements could lead to variations in physical properties.
By analyzing the chemical shifts and line shapes in ssNMR spectra, it is possible to gain insights into the local environment of the nuclei, including intermolecular interactions such as hydrogen bonding and π-π stacking. While no specific ssNMR studies on this compound have been reported, research on other organic molecules has shown the utility of ssNMR in distinguishing between different solid forms.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Interpretation of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to be rich in information due to the variety of functional groups present.
N-H Stretch: The amide N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The ester C=O stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹) compared to the amide C=O stretch (Amide I band), which is expected around 1650-1680 cm⁻¹.
C-O Stretch: The ester C-O stretching vibrations will likely produce strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic rings.
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.
C-Cl Stretch: A band corresponding to the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Analysis of the IR and Raman spectra of related compounds, such as 2-amino-5-bromobenzoic acid and various aminobenzoic acids, supports these assignments ijtsrd.comresearchgate.net.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3300 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| Ester C=O Stretch | 1720 - 1740 | IR, Raman |
| Amide C=O Stretch | 1650 - 1680 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch | 1100 - 1300 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Note: These are predicted frequency ranges based on the analysis of related compounds and group frequency charts.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. The major fragmentation pathways can be predicted by considering the cleavage of the most labile bonds, primarily at the ester and amide functionalities.
Expected Fragmentation Pathways:
Cleavage of the Benzyl-Oxygen Bond: A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to the formation of the 4-chlorobenzyl cation (m/z 125) and the 4-(benzoylamino)benzoate radical. The 4-chlorobenzyl cation is expected to be a prominent peak due to the stability of the benzyl (B1604629) cation. This ion would also show a characteristic isotopic pattern due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the ³⁵Cl peak).
Formation of the Benzoyl Cation: Another significant fragmentation pathway involves the cleavage of the ester group to form the 4-(benzoylamino)benzoyl cation. Further fragmentation of this ion can occur. Cleavage of the N-C bond of the amide can lead to the formation of the benzoyl cation (m/z 105), which is a very common and stable fragment in the mass spectra of benzoyl derivatives.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen on the ester alkyl chain, other rearrangement processes may occur.
Fragmentation of the Benzoylaminobenzoate Moiety: The 4-(benzoylamino)benzoate ion could undergo further fragmentation, such as the loss of CO₂ to give the 4-(benzoylamino)phenyl radical cation.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Molecular Ion | - |
| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the benzyl-oxygen bond |
| 105 | [C₇H₅O]⁺ | Cleavage of the N-C bond of the amide, followed by rearrangement |
| 240 | [C₁₄H₁₀NO₃]⁺ | Loss of the 4-chlorobenzyl radical |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its major fragments. The exact mass of this compound (C₂₁H₁₆ClNO₃) can be calculated and compared with the experimentally determined value to provide unambiguous identification.
HRMS would also resolve the isotopic pattern of chlorine-containing fragments with high precision. The mass difference between the [M]⁺ ion containing ³⁵Cl and the one containing ³⁷Cl is approximately 1.997 Da. The ratio of their intensities (roughly 3:1) would be clearly observed. This isotopic signature would be a key identifier for all fragments containing the chlorobenzyl moiety.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov
While specific crystallographic data for this compound is not available, we can infer potential crystal packing based on related structures. For example, cholesteryl 4-(benzoylamino)benzoate derivatives have been studied, revealing layered structures with significant intermolecular interactions. hgu.jp Similarly, the crystal structure of 4-chlorobenzyl chloride has been determined to be orthorhombic with the space group Pna2₁. mdpi.com
A single crystal X-ray diffraction experiment on this compound would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice.
| Parameter | Hypothetical Value/Range | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c, Pna2₁ | Defines the symmetry elements within the unit cell |
| a, b, c (Å) | Dependent on molecular size and packing | Dimensions of the unit cell axes |
| α, β, γ (°) | Dependent on the crystal system | Angles between the unit cell axes |
| Z | e.g., 2, 4 | Number of molecules per unit cell |
The crystal structure would reveal the precise molecular conformation in the solid state. Key structural features to be determined include:
Analysis of Supramolecular Interactions, including Hydrogen Bonding Networks and π-π Stacking
The molecular structure of this compound contains a secondary amide group (-NH-C=O), which is a potent hydrogen bond donor (N-H) and acceptor (C=O). This functionality is highly likely to be a primary driver in the formation of its supramolecular architecture. In the solid state, it is anticipated that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of one-dimensional chains or tapes. This is a common motif observed in many N-acylamino compounds.
Furthermore, the ester carbonyl group (C=O) and the ether oxygen of the ester linkage (-O-) can also act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from the aromatic rings of neighboring molecules.
Crystal Packing Motifs and Polymorphism Investigations
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a strong possibility for this compound. The conformational flexibility arising from the rotatable bonds in the ester and amide linkages, combined with the variety of possible intermolecular interactions, could allow for different packing arrangements with similar lattice energies. The crystallization conditions, such as the choice of solvent and temperature, would likely play a crucial role in determining which polymorph is obtained. To date, no specific studies on the polymorphism of this compound have been reported in the literature.
Chiroptical Spectroscopy (if applicable for conformational studies or induced chirality)
The this compound molecule is achiral. Therefore, it would not exhibit natural chiroptical activity such as circular dichroism (CD) or optical rotatory dispersion (ORD) in its ground state. However, chiroptical spectroscopic techniques could be relevant in specific contexts. For instance, if the molecule were to be studied in a chiral environment (e.g., complexed with a chiral host molecule or dissolved in a chiral solvent), induced circular dichroism could be observed. Such studies could provide valuable information about the conformation of the molecule in the chiral environment. At present, no such studies have been reported for this compound.
A thorough search for published theoretical and computational chemistry investigations on the compound “this compound” has been conducted. Unfortunately, specific studies providing data for Density Functional Theory (DFT) calculations—including geometry optimization, HOMO-LUMO analysis, vibrational frequency calculations, electrostatic potential surface mapping, and NMR chemical shift prediction—for this exact molecule could not be located in publicly accessible scientific literature. Similarly, research detailing Molecular Dynamics (MD) simulations specifically for this compound was not found.
The generation of a scientifically accurate article adhering to the requested detailed outline is contingent upon the availability of such published research. Without primary data from dedicated computational studies on this compound, it is not possible to provide the in-depth analysis and data tables required for each specified subsection.
Therefore, the article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time due to the absence of the necessary source material in the scientific domain.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics (MD) Simulations.
Conformational Dynamics in Different Solvation Environments
The conformational flexibility of 4-chlorobenzyl 4-(benzoylamino)benzoate is primarily determined by the rotation around several key single bonds: the ester linkage (C-O-C), the amide bond (C-N), and the bonds connecting the aromatic rings to the central benzamide and benzyl (B1604629) ester moieties. The planarity of the amide group, a result of delocalization of the nitrogen lone pair into the carbonyl group, significantly restricts rotation around the C-N bond, favoring a trans conformation. pressbooks.pub
To illustrate the potential impact of the solvent environment, a hypothetical summary of key dihedral angles in different environments is presented in Table 1. These values are estimations based on typical conformational preferences of similar molecular fragments.
Table 1: Hypothetical Dihedral Angles of this compound in Different Solvation Environments
| Dihedral Angle | In Vacuo (gas phase) | In Non-Polar Solvent (e.g., Hexane) | In Polar Solvent (e.g., Water) |
|---|---|---|---|
| Benzoyl C-C-N-H | ~180° | ~180° | ~175° |
| C-N-C(aryl)-C(aryl) | ~30° | ~35° | ~45° |
| C(aryl)-C-O-CH2 | ~180° | ~180° | ~170° |
Investigation of Intermolecular Interactions
The molecular structure of this compound possesses several functional groups capable of engaging in a variety of intermolecular interactions, which would govern its packing in the solid state and its interactions in solution. The primary intermolecular interactions anticipated are hydrogen bonding and π-π stacking.
The amide group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are likely to form strong N-H···O=C hydrogen bonds between adjacent molecules. nih.gov Such interactions are a common feature in the crystal structures of benzanilides and other secondary amides, often leading to the formation of chains or dimeric motifs. rsc.orgmdpi.comresearchgate.netnih.gov The ester carbonyl oxygen can also act as a hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks.
A summary of the potential intermolecular interactions is provided in Table 2.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |
|---|---|---|
| Hydrogen Bonding | N-H ··· O=C (amide) | 1.8 - 2.2 |
| Hydrogen Bonding | N-H ··· O=C (ester) | 1.9 - 2.3 |
| π-π Stacking | Aromatic Ring ··· Aromatic Ring | 3.3 - 3.8 |
| C-H···O Interactions | C-H (aromatic/benzyl) ··· O=C | 2.2 - 2.8 |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. nih.govnih.gov A QSPR model could be developed for a series of analogues of this compound to predict various physical or spectroscopic parameters. Such models are valuable for virtual screening and the rational design of new molecules with desired properties.
A hypothetical QSPR study could focus on predicting a spectroscopic property, such as the 13C NMR chemical shift of the amide carbonyl carbon, for a series of analogues with different substituents on the aromatic rings. The development of such a model would involve:
Dataset Generation: Synthesizing or computationally generating a series of analogues with diverse electronic and steric properties.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, including constitutional, topological, electronic, and quantum-chemical descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the observed or calculated 13C NMR chemical shifts. researchgate.net
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Table 3 outlines a hypothetical dataset for such a QSPR study.
Table 3: Hypothetical Data for a QSPR Model to Predict 13C NMR Chemical Shift of the Amide Carbonyl
| Analogue Substituent (on benzoyl ring) | Hammett Constant (σp) | Dipole Moment (Debye) | Predicted δ(13C=O) (ppm) |
|---|---|---|---|
| -H | 0.00 | 4.5 | 165.5 |
| -OCH3 | -0.27 | 5.2 | 164.8 |
| -Cl | 0.23 | 3.8 | 166.1 |
In Silico Retrosynthetic Pathway Prediction and Optimization
A plausible retrosynthetic analysis of this compound would involve the disconnection of the ester and amide bonds. youtube.com The most logical sequence of disconnections is outlined below and summarized in Table 4.
Ester Disconnection: The primary disconnection would be the ester C-O bond. This breaks the molecule into 4-(benzoylamino)benzoic acid and 4-chlorobenzyl alcohol. This disconnection corresponds to a standard esterification reaction in the forward synthesis.
Amide Disconnection: The resulting intermediate, 4-(benzoylamino)benzoic acid, can be further disconnected at the amide C-N bond. This yields 4-aminobenzoic acid and benzoyl chloride (or benzoic acid). This step corresponds to an amidation reaction in the forward synthesis.
Computational tools could be employed to evaluate the feasibility of these reaction steps, suggest optimal reaction conditions, and identify potential competing reactions. nih.gov The optimization process would also consider the commercial availability and cost of the proposed starting materials.
Table 4: Proposed Retrosynthetic Pathway for this compound
| Step | Target Molecule/Intermediate | Disconnection | Synthons | Reagents/Starting Materials |
|---|---|---|---|---|
| 1 | This compound | Ester C-O bond | 4-(benzoylamino)benzoyl cation + 4-chlorobenzyl oxide anion | 4-(benzoylamino)benzoic acid + 4-chlorobenzyl alcohol |
Reaction Mechanism and Kinetic Studies
Kinetic Investigations of Ester Hydrolysis and Formation
Kinetic studies are crucial for understanding the rates at which chemical reactions occur and the factors that influence these rates. For 4-chlorobenzyl 4-(benzoylamino)benzoate, such investigations would focus on both its synthesis (ester formation) and its degradation (ester hydrolysis).
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For the esterification of 4-(benzoylamino)benzoic acid with 4-chlorobenzyl alcohol, the reaction is typically found to be first order with respect to the carboxylic acid and the alcohol, and also dependent on the catalyst concentration.
Kinetic studies on the esterification of benzoic acid derivatives often show a first-order dependence on the carboxylic acid concentration. For instance, the esterification of benzoic acid with various alcohols has been reported to follow first-order kinetics with respect to the acid dnu.dp.uaresearchgate.net. Similarly, the hydrolysis of benzoate (B1203000) esters is also influenced by the concentration of the ester and the catalyst (acid or base) rsc.org. In the context of phase-transfer catalysis for the synthesis of chlorobenzyl benzoate esters from chlorobenzyl chlorides and sodium benzoate, the esterification reaction follows pseudo-first-order kinetics researchgate.net.
The rate of the forward reaction (esterification) can be expressed as: Rateforward = kforward [4-(benzoylamino)benzoic acid] [4-chlorobenzyl alcohol]
The rate of the reverse reaction (hydrolysis) can be expressed as: Ratereverse = kreverse [this compound] [H₂O]
A general rate law under catalytic conditions (e.g., using a strong acid like p-toluenesulfonic acid) would incorporate the catalyst concentration. The following table summarizes hypothetical rate constants for the formation of this compound under different conditions, based on typical values for similar esterification reactions dnu.dp.uaresearchgate.net.
| Condition | Catalyst | Temperature (°C) | k_eff (L mol⁻¹ s⁻¹) |
| 1 | p-Toluenesulfonic acid | 80 | 1.5 x 10⁻⁴ |
| 2 | p-Toluenesulfonic acid | 100 | 4.5 x 10⁻⁴ |
| 3 | Sulfuric acid | 80 | 1.8 x 10⁻⁴ |
| 4 | Sulfuric acid | 100 | 5.4 x 10⁻⁴ |
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined by studying the effect of temperature on the reaction rate constant using the Arrhenius equation. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation provide deeper insights into the transition state of the reaction.
For the esterification of benzoic acid with butanol, the activation energy for the forward reaction has been calculated to be 58.40 kJ·mol⁻¹ dnu.dp.uaresearchgate.net. For the esterification of palm fatty acids with various alcohols, the activation energy was found to be around 53 kJ/mol ucr.ac.cr. Based on these analogous reactions, the activation energy for the esterification of 4-(benzoylamino)benzoic acid with 4-chlorobenzyl alcohol can be expected to be in a similar range.
The following table presents plausible thermodynamic parameters for the formation of this compound, extrapolated from data on similar esterification reactions dnu.dp.uaresearchgate.net.
| Parameter | Value |
| Activation Energy (Ea) | 55 - 60 kJ·mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 52 - 57 kJ·mol⁻¹ |
| Entropy of Activation (ΔS‡) | -80 to -100 J·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 80 - 90 kJ·mol⁻¹ |
Elucidation of Mechanistic Pathways for Ester and Amide Linkage Formation
The formation of this compound involves two key bond-forming reactions: the formation of an amide bond and an ester bond.
The amide linkage is typically formed first by reacting 4-aminobenzoic acid with benzoyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of benzoyl chloride taylorandfrancis.com. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable amide.
The ester linkage is subsequently formed through the esterification of the resulting 4-(benzoylamino)benzoic acid with 4-chlorobenzyl alcohol, usually in the presence of an acid catalyst. The mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester nih.gov.
Catalytic Mechanism Elucidation for Synthetic Transformations
Acid catalysts are commonly employed to accelerate the rate of esterification. The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
In the case of using a catalyst like p-toluenesulfonic acid, the catalytic cycle can be described as follows:
Protonation of the carbonyl oxygen of 4-(benzoylamino)benzoic acid.
Nucleophilic attack by the hydroxyl group of 4-chlorobenzyl alcohol on the activated carbonyl carbon.
Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.
Elimination of a water molecule to form a protonated ester.
Deprotonation of the ester to release the final product and regenerate the catalyst.
Computational Modeling of Transition States and Reaction Pathways
Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them.
For a molecule like this compound, computational studies can elucidate the precise structures of the tetrahedral intermediates involved in both the amide and ester formation steps. It can also be used to calculate the activation energies for these steps, which can then be compared with experimental kinetic data. A computational study on the related molecule N-(4-chlorobenzoyl)-anthranilic acid has demonstrated the utility of DFT for optimizing molecular geometry and predicting spectroscopic properties sciforum.net. Similar computational approaches could be applied to model the transition states and reaction pathways for the formation and hydrolysis of this compound, providing detailed insights into the reaction dynamics.
Derivatization Strategies and Structure Reactivity Studies
Design and Synthesis of Structurally Modified Analogues
The synthesis of analogues of 4-chlorobenzyl 4-(benzoylamino)benzoate is typically approached through a convergent strategy. The core intermediate, 4-(benzoylamino)benzoic acid, is first synthesized, commonly by the Schotten-Baumann reaction between 4-aminobenzoic acid and benzoyl chloride under basic conditions. This intermediate is then esterified with the desired substituted benzyl (B1604629) alcohol. Standard esterification procedures, such as the Fischer-Speier esterification using an acid catalyst, or coupling reactions employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-(dimethylamino)pyridine (DMAP), are frequently utilized. researchgate.netnih.gov
Analogues with modifications on the 4-chlorobenzyl group are synthesized by substituting 4-chlorobenzyl alcohol with other benzyl alcohols in the final esterification step. This allows for the introduction of a wide range of substituents at various positions on the benzyl ring. For instance, starting with commercially available benzyl alcohols such as 4-methylbenzyl alcohol, 2-chlorobenzyl alcohol, or 4-methoxybenzyl alcohol allows for a systematic study of how electronic and steric factors on the alcohol moiety influence the properties of the resulting ester.
The general synthetic approach involves the reaction of 4-(benzoylamino)benzoic acid with the corresponding substituted benzyl alcohol.
Table 1: Representative Analogues with Modified Benzyl Moieties
| Compound ID | Benzyl Alcohol Precursor | Resulting Analogue Name |
|---|---|---|
| I | 4-Chlorobenzyl alcohol | This compound |
| II | 4-Methylbenzyl alcohol | 4-Methylbenzyl 4-(benzoylamino)benzoate |
| III | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl 4-(benzoylamino)benzoate |
| IV | 2-Chlorobenzyl alcohol | 2-Chlorobenzyl 4-(benzoylamino)benzoate |
Alterations to the benzoylamino portion of the molecule are achieved by using substituted benzoyl chlorides in the initial acylation of 4-aminobenzoic acid. This strategy permits the exploration of electronic effects originating from the acyl group. For example, reacting 4-aminobenzoic acid with acyl chlorides like 4-nitrobenzoyl chloride or 4-methoxybenzoyl chloride yields substituted N-benzoyl amino acid intermediates. These intermediates can then be esterified with 4-chlorobenzyl alcohol to produce the desired analogues. scielo.org.mx
Table 2: Representative Analogues with Modified Benzoylamino Groups
| Compound ID | Acyl Chloride Precursor | Resulting Analogue Name |
|---|---|---|
| I | Benzoyl chloride | This compound |
| V | 4-Nitrobenzoyl chloride | 4-Chlorobenzyl 4-(4-nitrobenzoylamino)benzoate |
| VI | 4-Methoxybenzoyl chloride | 4-Chlorobenzyl 4-(4-methoxybenzoylamino)benzoate |
| VII | Acetyl chloride | 4-Chlorobenzyl 4-acetamidobenzoate |
Modifications involving the benzoate (B1203000) ring are accomplished by using substituted isomers of 4-aminobenzoic acid. For instance, employing 3-aminobenzoic acid as the starting material would lead to a different regioisomer. Furthermore, the ester linkage itself can be replaced by other functional groups, such as a thioester or an amide, to study the impact of the linking group on the molecule's stability and properties. The synthesis of a thioester analogue would involve the preparation of the corresponding thioacid and its reaction with 4-chlorobenzyl bromide.
Structure-Reactivity Relationship (SRR) Studies
SRR studies investigate how the structural modifications detailed above translate into changes in chemical reactivity and physical properties. Key areas of investigation include the stability of the central ester bond and the electronic influence on spectroscopic signals.
The hydrolytic stability of the ester bond is a critical parameter and is highly sensitive to the electronic nature of the substituents on both the carboxylate and alcohol portions of the molecule. The rate of alkaline hydrolysis, in particular, is a well-studied indicator of stability.
Substituents on the Benzoylamino Benzoate Moiety : Electron-withdrawing groups (EWGs) on the benzoate ring increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide (B78521) ions. Consequently, analogues like V (with a 4-nitro group) are expected to hydrolyze significantly faster than the parent compound I . Conversely, electron-donating groups (EDGs) like the 4-methoxy group in analogue VI would decrease the rate of hydrolysis.
Substituents on the Chlorobenzyl Moiety : The electronic effects from the alcohol portion are transmitted to the reaction center through the ester oxygen. EWGs on the benzyl ring, such as a nitro group, stabilize the leaving benzyl alkoxide, thereby increasing the rate of hydrolysis. Therefore, analogue III would be less stable to hydrolysis than analogue I . An EDG like a methyl group (analogue II ) would have the opposite effect.
Steric Effects : Bulky substituents near the ester linkage can sterically hinder the approach of the nucleophile, slowing down hydrolysis. For example, an ortho-substituted analogue like IV (2-chlorobenzyl) would likely exhibit greater hydrolytic stability compared to its para-isomer I , despite the similar electronic influence of the chlorine atom. rsc.org
Table 3: Predicted Relative Rates of Alkaline Hydrolysis
| Compound ID | Key Substituent | Electronic Effect | Predicted Relative Hydrolysis Rate |
|---|---|---|---|
| V | 4-Nitro (on benzoyl) | Strong EWG | Fastest |
| III | 4-Nitro (on benzyl) | EWG on alcohol | Fast |
| I | 4-Chloro (on benzyl) | EWG on alcohol | Moderate (Reference) |
| II | 4-Methyl (on benzyl) | EDG on alcohol | Slow |
| VI | 4-Methoxy (on benzoyl) | Strong EDG | Slowest |
| IV | 2-Chloro (on benzyl) | Steric Hindrance | Slower than I |
Note: This table illustrates expected trends based on established principles of ester hydrolysis. semanticscholar.org
The electronic perturbations introduced by various substituents are readily observable in the nuclear magnetic resonance (NMR) and infrared (IR) spectra of the analogues.
¹H and ¹³C NMR Spectroscopy :
Carbonyl Carbon : The chemical shift of the ester carbonyl carbon is particularly sensitive to the electronic environment. EWGs on the benzoate ring (e.g., analogue V ) will deshield the carbonyl carbon, causing its ¹³C NMR signal to shift downfield to a higher ppm value. EDGs (e.g., analogue VI ) will cause an upfield shift.
Amide N-H Proton : The chemical shift of the amide proton is influenced by the electron density on the adjacent benzoyl group. An EWG on this ring will deshield the N-H proton, shifting its signal downfield in the ¹H NMR spectrum.
Benzyl CH₂ Protons : The chemical shift of the benzylic protons is affected by substituents on the benzyl ring. EWGs on this ring will deshield these protons, leading to a downfield shift.
Infrared (IR) Spectroscopy :
C=O Stretching Frequencies : The position of the carbonyl absorption bands is a diagnostic tool for electronic effects. For the ester carbonyl, EWGs on the benzoate ring will increase the C=O bond order, shifting the stretching frequency to a higher wavenumber (cm⁻¹). The amide carbonyl frequency is similarly affected by substituents on its adjacent phenyl ring.
N-H Stretching Frequency : The N-H stretching frequency is also sensitive to the electronic nature of the benzoyl group. EWGs will typically shift the N-H stretch to a higher wavenumber.
Table 4: Predicted Spectroscopic Shifts for Representative Analogues
| Compound ID | Key Substituent | Predicted Ester C=O Shift (¹³C NMR) | Predicted Ester C=O Stretch (IR) |
|---|---|---|---|
| V | 4-Nitro (on benzoyl) | Downfield (Higher ppm) | Higher Wavenumber |
| I | Reference | Reference | Reference |
| VI | 4-Methoxy (on benzoyl) | Upfield (Lower ppm) | Lower Wavenumber |
Note: This table summarizes expected spectroscopic trends based on general principles.
Investigation of Tautomerism and Conformational Isomerism in Derivatives
Tautomerism in 4-(Benzoylamino)benzoate Derivatives
Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. wikipedia.orgbyjus.com In the context of this compound derivatives, the most relevant form of tautomerism is amide-imidic acid tautomerism, occurring within the N-benzoylamino group. wikipedia.org
The amide form is generally the more stable and predominant tautomer. However, the equilibrium can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic rings. The imidic acid (or enol-imine) form, while typically less stable, can play a role in certain chemical reactions.
Potential Tautomeric Forms of the Benzoylamino Moiety
| Tautomeric Form | Structural Description | Key Features |
| Amide (Keto) | The proton resides on the nitrogen atom, and a carbonyl group (C=O) is present. | Generally the most stable form. |
| Imidic Acid (Enol) | The proton migrates from the nitrogen to the oxygen atom, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N). | Higher energy form, but can be stabilized by specific intramolecular interactions or solvent effects. |
Studies on analogous systems, such as 1-benzamidoisoquinoline derivatives, have demonstrated that the tautomeric equilibrium can be systematically shifted by substituents. mdpi.com For instance, strong electron-donating groups on the benzoyl ring can favor the amide form, while strong electron-withdrawing groups can increase the population of the imidic acid tautomer. mdpi.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are instrumental in identifying and quantifying the different tautomeric forms in solution. mdpi.com In some cases, the proton transfer is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. mdpi.com
Conformational Isomerism
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For a molecule as complex as this compound, numerous conformational possibilities exist due to the rotational freedom around several key bonds:
The C-O bond of the ester group.
The N-C bond of the amide linkage.
The C-C bonds connecting the aromatic rings to the rest of the molecule.
In the case of cholesteryl 4-(benzoylamino)benzoate derivatives, the specific conformations adopted by the molecules are critical for the formation of liquid crystalline phases. hgu.jp X-ray diffraction studies on these related compounds have revealed layered structures stabilized by intermolecular C-H···π and C-H···O interactions, which are highly dependent on the molecular conformation. hgu.jp
Computational modeling, using methods like Density Functional Theory (DFT), is a powerful tool for investigating the conformational landscape of such molecules. beilstein-journals.orgnih.gov These studies can predict the most stable conformers and the energy barriers for interconversion between them. For N-acylhydrazone derivatives, a related class of compounds, computational studies have been used to determine the preferred conformation around the amide bond (synperiplanar vs. antiperiplanar) and how it is influenced by steric and electronic effects. nih.gov
Key Rotatable Bonds and Potential Conformations
| Bond | Description | Potential Conformations | Influencing Factors |
| Ar-CO-NH-Ar | Amide Linkage | trans (antiperiplanar) and cis (synperiplanar) conformations around the C-N bond. The trans conformation is generally favored due to lower steric hindrance. | Steric bulk of substituents, potential for intramolecular hydrogen bonding. |
| O=C-O-CH₂ | Ester Linkage | Rotation around the C-O single bond can lead to different orientations of the 4-chlorobenzyl group relative to the benzoate plane. | Crystal packing forces, solvent interactions. |
| Ar-CH₂-O | Benzyl Group | Rotation around the Ar-CH₂ bond determines the orientation of the chlorophenyl ring. | Steric hindrance, intermolecular interactions. |
Advanced Analytical Techniques for Comprehensive Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
HPLC and GC are powerful chromatographic techniques for the separation, identification, and quantification of chemical compounds. Their application is vital for assessing the purity and impurity profile of 4-chlorobenzyl 4-(benzoylamino)benzoate.
The development of a robust chromatographic method is the first step in ensuring the quality of this compound.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of aromatic esters and amides. The retention of such compounds is typically proportional to their partition coefficients in an octanol-water system. nih.gov For a compound like this compound, a C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. researchgate.net
A typical HPLC method for a related compound, 4-chlorobenzoic acid, utilizes a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. researchgate.net For mass spectrometry (MS) compatibility, formic acid is a suitable replacement for phosphoric acid. researchgate.net The development of a gradient elution method, where the proportion of the organic solvent is increased over time, can be effective in separating impurities with a wide range of polarities. researchgate.net
Gas Chromatography (GC):
GC analysis of polar compounds like this compound, which contains an amide group, often requires a derivatization step to increase volatility and improve chromatographic performance. nih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to replace active hydrogens on the amide group, making the molecule more amenable to GC analysis. nih.gov Another approach is acylation, which can also enhance volatility. nih.gov
For underivatized analysis, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be necessary. The analysis of similar aromatic esters has been successfully performed on columns like DB-5 or HP-Innowax. The use of a mass spectrometer (MS) as a detector (GC-MS) is highly advantageous as it provides structural information, aiding in the identification of the main compound and any impurities. chemicalbook.com
A hypothetical set of conditions for the chromatographic analysis of this compound is presented in Table 1.
Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound
| Parameter | HPLC | GC-MS (after derivatization) |
| Column | C18, 4.6 x 250 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient Elution) | Helium, constant flow 1 mL/min |
| Flow Rate | 1.0 mL/min | - |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | - | 150°C (1 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Detector | UV at 254 nm | Mass Spectrometer (EI mode) |
| Expected Retention Time | ~15-20 min | ~18-25 min |
Note: The data in this table is hypothetical and serves as an illustrative example based on the analysis of structurally similar compounds.
Once a suitable chromatographic method is developed, it can be validated for quantitative analysis. This involves creating a calibration curve using standards of known concentration. The concentration of this compound in a sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to improve the precision and accuracy of the quantification. mdpi.com For HPLC-UV, quantification is typically performed at a wavelength where the analyte exhibits maximum absorbance. tubitak.gov.tr In GC-MS, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathway Analysis
TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.
For an aromatic ester-amide like this compound, TGA can provide valuable information about its thermal stability. The analysis of a structurally related aromatic poly(ester-amide) showed that the initial weight loss can begin at temperatures around 300-400°C, with major decomposition occurring at higher temperatures. researchgate.net The presence of both ester and amide linkages may lead to a multi-step decomposition process. Generally, ester bonds may begin to cleave at lower temperatures compared to the more thermally stable amide bonds. researchgate.net
A hypothetical TGA profile for this compound might show an initial decomposition step corresponding to the loss of the 4-chlorobenzyl group, followed by the degradation of the benzoylamino benzoate (B1203000) core at higher temperatures. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
Table 2: Illustrative TGA Data for this compound
| Parameter | Illustrative Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Decomposition Onset (Tonset) | ~280 - 320 °C |
| Temperature at 5% Weight Loss (Td5) | ~300 - 340 °C |
| Temperature at Maximum Decomposition Rate | Step 1: ~350 °CStep 2: ~450 °C |
| Residual Mass at 600 °C | < 10% |
Note: The data in this table is hypothetical and based on the expected thermal behavior of aromatic ester-amides.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect in the characterization of chemical compounds, as different polymorphs can exhibit different physical properties. DSC is a primary tool for the investigation of polymorphism.
For this compound, DSC analysis would reveal its melting point and enthalpy of fusion. The presence of multiple melting peaks or recrystallization exotherms upon heating could indicate the existence of different polymorphic forms or the transition from a metastable to a more stable form. By using different heating and cooling rates, one can study the kinetics of these phase transitions.
For instance, a less stable polymorph (Form II) might melt at a lower temperature, and upon further heating, the melt could recrystallize into a more stable polymorph (Form I), which then melts at a higher temperature. The amorphous state, which lacks long-range crystalline order, would be observed as a glass transition (a step change in the heat capacity) rather than a sharp melting endotherm.
Table 3: Hypothetical DSC Data for Polymorphs of this compound
| Parameter | Illustrative Form I | Illustrative Form II (Metastable) |
| Melting Point (Tm) | ~180 - 185 °C | ~160 - 165 °C |
| Enthalpy of Fusion (ΔHfus) | ~90 - 110 J/g | ~70 - 90 J/g |
| Appearance in DSC Scan | Single endothermic peak | Endothermic peak followed by an exothermic recrystallization peak, then a final melting endotherm at the Tm of Form I. |
Note: The data in this table is hypothetical and illustrates a potential polymorphic relationship based on studies of similar organic compounds.
Potential Research Applications Non Biological/non Clinical
Investigation as a Building Block in Materials Science Research.
The structure of 4-chlorobenzyl 4-(benzoylamino)benzoate is conducive to its use as a monomer or a functional additive in the creation of novel materials. Its constituent parts, such as 4-(benzoylamino)benzoic acid and 4-chlorobenzyl alcohol, provide a foundation for understanding its potential reactivity and incorporation into larger systems.
The compound this compound possesses functional groups that could allow it to be incorporated into polymer chains. For instance, the chlorobenzyl group could potentially be used as an initiation site for certain types of polymerization or as a point of attachment to a polymer backbone.
The rigid benzoylamino benzoate (B1203000) core is expected to impart specific properties to a polymer. The amide linkage is capable of forming strong hydrogen bonds, which can significantly influence the mechanical and thermal properties of a material. The aromatic rings would likely contribute to thermal stability and potentially introduce liquid crystalline behavior. By systematically incorporating this molecule into different polymer architectures, researchers could investigate fundamental structure-property relationships. For example, varying the concentration of this monomer within a copolymer could allow for the tuning of properties such as glass transition temperature, tensile strength, and solvent resistance. The study of such relationships is crucial for designing polymers with tailored functionalities. researchgate.netresearchgate.net
| Structural Feature | Potential Influence on Polymer Properties |
| Rigid Aromatic Core | Enhanced thermal stability, potential for liquid crystallinity |
| Amide Linkage | Increased intermolecular forces via hydrogen bonding, leading to higher melting points and improved mechanical strength |
| Ester Group | Contributes to polarity and can influence solubility and degradation characteristics |
| Chlorobenzyl Group | Provides a reactive site for polymerization or further functionalization |
Supramolecular chemistry involves the assembly of molecules held together by non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces. The design of this compound, with its hydrogen bond donor (N-H) and acceptors (C=O), as well as multiple aromatic rings, makes it an excellent candidate for the construction of complex supramolecular architectures. researchgate.net
Researchers can explore how this molecule interacts with itself and other complementary molecules to form well-defined assemblies. The directionality and strength of the hydrogen bonds, coupled with the stacking of the phenyl rings, could lead to the formation of one-dimensional tapes, two-dimensional sheets, or even more intricate three-dimensional networks. researchgate.net The study of these structures provides insight into the principles of molecular recognition and self-organization.
Exploration in Self-Assembly Studies for Fundamental Understanding of Molecular Aggregation.
Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov The specific functional groups within this compound are expected to drive its self-assembly into predictable patterns. The amide group, in particular, is a powerful driver for forming hydrogen-bonded networks. nih.gov
By studying the self-assembly of this molecule in various solvents and at different temperatures, researchers can gain a fundamental understanding of the forces that govern molecular aggregation. Techniques such as X-ray diffraction, scanning electron microscopy, and Fourier-transform infrared spectroscopy could be employed to characterize the resulting structures. nih.gov This knowledge is foundational for the bottom-up fabrication of novel nanomaterials and for understanding complex biological processes. The insights gained from how this specific molecule aggregates can be extrapolated to predict the behavior of other, more complex systems.
| Interaction Type | Contributing Molecular Moiety | Potential Resulting Structure |
| Hydrogen Bonding | Amide group (N-H donor, C=O acceptor) | Chains, sheets, or networks |
| π-π Stacking | Aromatic rings | Stacked columnar or layered structures |
| Dipole-Dipole Interactions | Ester and chloro groups | Ordered packing in the solid state |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The future synthesis of 4-chlorobenzyl 4-(benzoylamino)benzoate and its analogs should prioritize environmentally benign and efficient methodologies, aligning with the principles of green chemistry. Traditional esterification methods often rely on harsh conditions and stoichiometric reagents. Modern approaches offer significant improvements in terms of yield, purity, and environmental impact.
Key areas for exploration include:
Biocatalysis: The use of enzymes, particularly lipases, for ester synthesis represents a highly selective and mild approach. Immobilized lipases can be used in solvent-free systems or green solvents, reducing waste and allowing for catalyst recycling. This method's high selectivity can minimize the formation of by-products, simplifying purification.
Microwave-Assisted Synthesis: Microwave activation can dramatically reduce reaction times and improve yields in ester synthesis. Solvent-free reactions under microwave irradiation, potentially using solid-liquid phase transfer catalysis (PTC) or acidic catalysis in dry media, present an eco-friendly alternative to conventional heating.
Novel Catalysis: The development of innovative catalysts, such as bimetallic oxide clusters, for cross-dehydrogenative coupling (CDC) reactions could provide a direct route to aryl esters using molecular oxygen as the sole oxidant. This approach maximizes atom economy and produces water as the only byproduct, representing a significant advancement in sustainable chemical synthesis.
| Methodology | Key Advantages | Potential Challenges | Relevant Research Focus |
|---|---|---|---|
| Biocatalysis (e.g., Lipase) | High selectivity, mild conditions, environmentally friendly. | Enzyme cost and stability, slower reaction rates. | Screening for robust enzymes, optimization of immobilization. |
| Flow Chemistry | Enhanced safety, scalability, precise control, efficient for solid catalysts. | Initial setup cost, potential for clogging. | Development of robust solid acid catalysts, process optimization. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. | Scale-up limitations, potential for localized overheating. | Optimization of PTC or dry media catalytic systems. |
| Advanced Catalysis (e.g., CDC) | High atom economy, uses O2 as a green oxidant, produces water as a byproduct. | Catalyst development and cost, substrate scope limitations. | Design of versatile RhRu bimetallic oxide clusters. |
Advanced Computational Investigations into Reactivity and Conformation
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an electronic level. Such studies can guide experimental work and provide insights that are difficult to obtain through laboratory methods alone.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's geometric and electronic structure. These studies can determine optimized molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity, and map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. Furthermore, DFT can be used to calculate thermodynamic parameters and predict vibrational spectra, aiding in the interpretation of experimental data.
Quantitative Structure-Activity Relationship (QSAR): Should a particular property or activity be identified for this compound class, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be performed. These models correlate the three-dimensional structural features of a series of molecules with their activities, providing predictive models to guide the design of more potent derivatives. Key descriptors often include steric, electrostatic, and hydrophobic fields.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule over time. This is particularly relevant for understanding the flexibility of the ester linkage and the rotational freedom of the aromatic rings. These simulations provide insights into the dominant conformations in different environments (e.g., in solution or in a crystal lattice) and can help rationalize the outcomes of solid-state packing.
| Computational Method | Objective | Key Parameters to be Determined |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO gap, MEP surface, bond dissociation energies. |
| QSAR (CoMFA/CoMSIA) | Develop predictive models for biological activity or physical properties. | Correlation of steric, electrostatic, and hydrophobic fields with activity. |
| Molecular Dynamics (MD) | Investigate conformational flexibility and dynamics. | Torsional angle distributions, radial distribution functions, solvent effects. |
In-depth Studies of Solid-State Properties and Polymorphism
The solid-state arrangement of molecules dictates crucial material properties such as melting point, solubility, and stability. Aromatic esters are known to exhibit complex solid-state behaviors, including polymorphism—the ability of a substance to exist in two or more crystalline forms.
Single-Crystal X-ray Diffraction: The definitive method for determining the three-dimensional structure of the molecule in the solid state is single-crystal X-ray diffraction. This technique would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would elucidate the intermolecular interactions, such as hydrogen bonds (N-H···O=C), halogen bonds (C-Cl···O), and π-π stacking interactions, that govern the crystal packing.
Polymorph Screening: A systematic screening for polymorphs should be undertaken by crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate). The resulting crystalline forms can be characterized using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). DSC analysis is vital for identifying melting points, enthalpies of fusion, and any solid-solid phase transitions that may occur upon heating or cooling.
Crystal Engineering: Understanding the packing motifs from crystallographic data allows for a crystal engineering approach. By analyzing how noncovalent interactions direct the self-assembly of the molecules, it becomes possible to predict and potentially control the crystal structure. Computational tools like Hirshfeld surface analysis can be used to quantify and visualize the different types of intermolecular contacts within the crystal structure.
Design of Next-Generation Derivatives for Targeted Fundamental Studies
The structure of this compound serves as a versatile template for designing next-generation derivatives. Systematic structural modifications can be made to probe the influence of specific functional groups on the compound's chemical and physical properties.
The design of new derivatives would involve a rational approach based on established principles of medicinal chemistry and materials science. This could involve incorporating specific pharmacophores or functional groups known to impart desired properties.
Possible modifications could include:
Varying the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) to study the effect of halogen bonding and electron-withdrawing/donating properties on crystal packing and reactivity.
Modifying the Benzoyl Group: Introducing substituents onto the benzoyl ring to systematically alter the electronic properties and steric profile of the molecule.
Altering the Ester Linkage: Synthesizing thioester or amide analogs to investigate how changes to the linking group affect conformational preferences and intermolecular interactions.
The synthesis of these new compounds could be achieved through established methods like the Buchwald-Hartwig or Ullmann amination reactions for creating C-N bonds, followed by esterification. Each new derivative would then be subjected to the same rigorous analysis—synthesis, computational modeling, and solid-state characterization—to build a comprehensive understanding of its structure-property relationships.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chlorobenzyl 4-(benzoylamino)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves nucleophilic substitution using 4-chlorobenzyl chloride with a phenolic precursor (e.g., 4-hydroxyacetophenone) under reflux in ethanol with anhydrous potassium carbonate as a base. Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to benzyl chloride), extending reaction time (6–8 hours), and using absolute ethanol to minimize side reactions. Recrystallization from ethanol improves purity . For derivatives, flash column chromatography with CHCl₃/MeOH (97:3) is effective for purification .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming substituent positions and hydrogen environments. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves conformational ambiguities (e.g., dihedral angles between aromatic rings). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. How should researchers handle hazardous intermediates like 4-chlorobenzyl chloride during synthesis?
- Methodological Answer : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and fume hoods to avoid dermal/ocular exposure. Monitor air quality for volatile halides. Quench residual reagents with cold water to precipitate intermediates, followed by filtration and ethanol washing .
Advanced Research Questions
Q. How can researchers analyze potential genotoxic impurities like residual benzyl halides in synthesized batches?
- Methodological Answer : Employ HPLC-UV with derivatization using 1-(4-nitrophenyl)piperazine (4-NPP). Optimize mobile phases (e.g., acetonitrile/water gradients) and detect at 254 nm. Validate sensitivity via spiked samples (detection limit: 0.1 ppm) to comply with ICH M7 guidelines .
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR peaks)?
- Methodological Answer : Cross-validate with X-ray crystallography to confirm molecular conformation, as seen in studies where planar vs. non-planar arrangements of aromatic rings explained spectral deviations. Use deuterated solvents to eliminate exchangeable proton interference in NMR. Compare experimental data with computational predictions (DFT calculations) .
Q. How does modifying substituents on the benzoyl or benzoate moieties affect pharmacological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance bioactivity. For example, semicarbazide derivatives with 4-substituted benzylidene groups showed improved anti-inflammatory activity (IC₅₀: 12–18 μM in COX-2 assays). Evaluate in vivo models (e.g., carrageenan-induced edema in rats) to correlate structural changes with efficacy .
Q. What purification challenges arise from by-products in multi-step syntheses, and how are they addressed?
- Methodological Answer : By-products like unreacted 4-chlorobenzyl chloride or dimeric adducts can be separated using gradient elution in preparative HPLC. Monitor reaction progress via TLC (silica gel, UV visualization). For polar impurities, use mixed-solvent recrystallization (e.g., ethanol/water) .
Q. How can crystallography data guide the design of derivatives with improved stability?
- Methodological Answer : Analyze crystal packing and hydrogen-bonding networks (e.g., C=O∙∙∙H-N interactions) to predict solubility and melting points. Derivatives with tighter packing (e.g., planar conformations) often exhibit higher thermal stability, as observed in Xipamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
